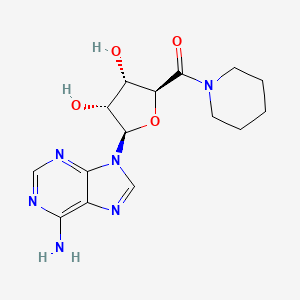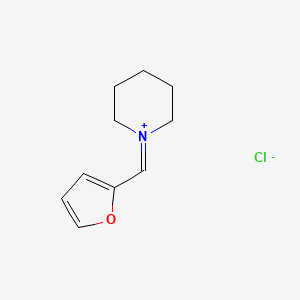
Piperidinium, 1-(2-furanylmethylene)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1-(2-furanylmethylene)-, chloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of piperidine, where the piperidinium ion is substituted with a furanylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-furanylmethylene)-, chloride typically involves the reaction of piperidine with furfural in the presence of hydrochloric acid. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently reacts with chloride ions to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Piperidine and furfural
Reaction Vessel: Stainless steel reactors with temperature control
Purification: Crystallization or distillation to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 1-(2-furanylmethylene)-, chloride undergoes various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form furanyl ketones or carboxylic acids.
Reduction: The iminium ion can be reduced to form secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or sodium methoxide.
Major Products Formed
Oxidation: Furanyl ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Piperidinium, 1-(2-furanylmethylene)-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperidinium, 1-(2-furanylmethylene)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The furanylmethylene group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloride ion can also participate in ionic interactions with biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidinium, 1-(2-thienylmethylene)-, chloride
- Piperidinium, 1-(2-pyridylmethylene)-, chloride
- Piperidinium, 1-(2-phenylmethylene)-, chloride
Uniqueness
Piperidinium, 1-(2-furanylmethylene)-, chloride is unique due to the presence of the furanylmethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The furanyl group enhances its potential for various chemical transformations and biological activities.
Propriétés
Numéro CAS |
34239-33-3 |
|---|---|
Formule moléculaire |
C10H14ClNO |
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
1-(furan-2-ylmethylidene)piperidin-1-ium;chloride |
InChI |
InChI=1S/C10H14NO.ClH/c1-2-6-11(7-3-1)9-10-5-4-8-12-10;/h4-5,8-9H,1-3,6-7H2;1H/q+1;/p-1 |
Clé InChI |
VIIGYWLARTXQHW-UHFFFAOYSA-M |
SMILES canonique |
C1CC[N+](=CC2=CC=CO2)CC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


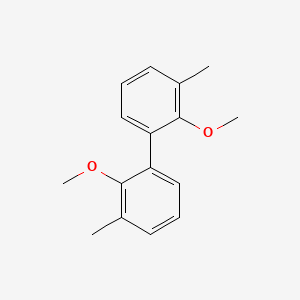
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
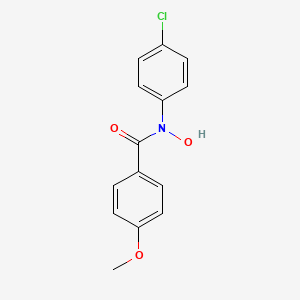

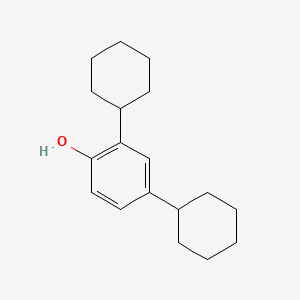

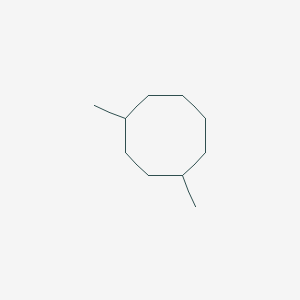
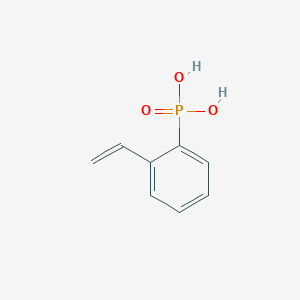
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)

